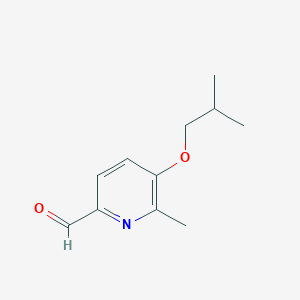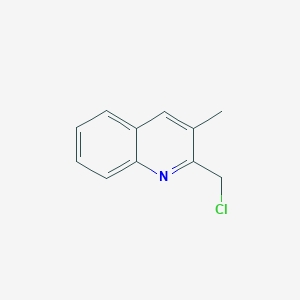
6-Chloroquinazoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯喹唑啉-4-腈是一种有机化合物,分子式为C9H4ClN3。它是喹唑啉的衍生物,喹唑啉是一种由苯环和嘧啶环稠合而成的双环化合物。由于其独特的结构特性,该化合物在有机合成和药物化学领域具有重要应用。
准备方法
合成路线和反应条件: 6-氯喹唑啉-4-腈的合成通常涉及2-氯喹唑啉与氰化物来源的反应。 一种常用的方法是在合适的催化剂存在下,使用氰化钾对2-氯喹唑啉进行氰化反应 。该反应通常在二甲基亚砜或二甲基甲酰胺等有机溶剂中回流条件下进行。
工业生产方法: 在工业环境中,6-氯喹唑啉-4-腈的生产可能涉及连续流动工艺,以确保高产率和纯度。使用自动化反应器和对温度、压力和反应物浓度等反应参数的精确控制对于高效生产至关重要。
化学反应分析
反应类型: 6-氯喹唑啉-4-腈会发生各种化学反应,包括:
取代反应: 6 位的氯原子可以被胺、硫醇和醇盐等亲核试剂取代.
氧化和还原: 该化合物在特定条件下可以被氧化或还原,生成不同的衍生物。
环化反应: 它可以参与环化反应,形成更复杂的杂环结构。
常用试剂和条件:
亲核试剂: 胺、硫醇和醇盐。
催化剂: 过渡金属催化剂,如钯或铜。
溶剂: 二甲基亚砜、二甲基甲酰胺和乙醇。
科学研究应用
6-氯喹唑啉-4-腈由于其多功能性,被广泛用于科学研究:
化学: 它作为合成各种杂环化合物的中间体。
生物学: 它被用于开发具有潜在治疗应用的生物活性分子.
医学: 该化合物是合成针对特定生物途径(包括抗癌和抗菌剂)药物的前体.
工业: 它被用于生产农用化学品和功能材料.
作用机制
6-氯喹唑啉-4-腈的作用机制涉及它与特定分子靶标的相互作用。 例如,该化合物的衍生物已被证明可以抑制某些参与癌细胞增殖的酶和受体 。氯基和氰基的存在增强了它与这些靶标的结合亲和力,从而有效抑制了生物途径。
类似化合物:
- 4-氯喹唑啉-6-腈
- 6-氯喹唑啉-2,4(1H,3H)-二酮
- 6-取代的喹唑啉-2-硫醇
独特性: 6-氯喹唑啉-4-腈由于其特定的取代模式而具有独特性,这赋予了它独特的化学反应性和生物活性。 与其他喹唑啉衍生物相比,它提供了稳定性和反应性的平衡,使其成为合成和药物化学中宝贵的中间体 .
相似化合物的比较
- 4-Chloroquinazoline-6-carbonitrile
- 6-Chloroquinazoline-2,4(1H,3H)-dione
- 6-Substituted quinazoline-2-thiols
Uniqueness: 6-Chloroquinazoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other quinazoline derivatives, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
属性
分子式 |
C9H4ClN3 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC 名称 |
6-chloroquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-6-1-2-8-7(3-6)9(4-11)13-5-12-8/h1-3,5H |
InChI 键 |
QQDARZJTRNURRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


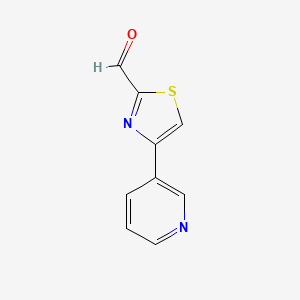
![6-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B11904583.png)
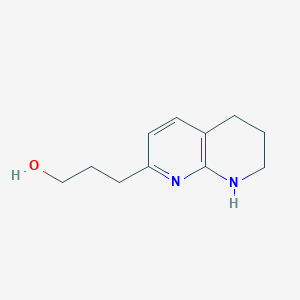

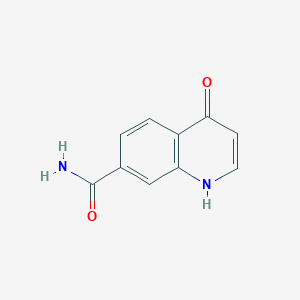
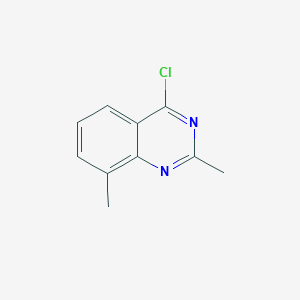
![Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11904599.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)

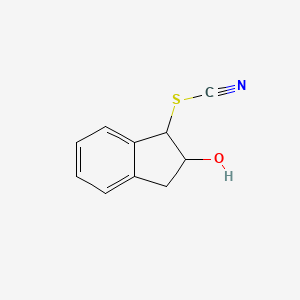
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL](/img/structure/B11904635.png)
